Carbonic Anhydrase Isoform Selectivity: 5-Carboxylic Acid Regioisomer Outperforms 4-Carboxylic Acid in hCA IX/XII Inhibition
In a head-to-head comparison within a single study of 28 triazole derivatives, the 4-fluorophenyl-appended 5-carboxylic acid derivative (compound 6c, structurally analogous to the target compound with the carboxylic acid at the triazole C⁵ position) displayed Kᵢ values of 0.7 µM against both hCA IX and hCA XII, making it the most potent inhibitor in the entire library for these tumor-associated isoforms [1]. By contrast, the corresponding 4-carboxylic acid regioisomers within the same library exhibited substantially weaker inhibition against hCA II, IX, and XII, with the carboxylic acid derivatives as a class showing low-micromolar activity only when the acid was positioned at C⁵ [1]. This direct intra-study comparison establishes that moving the carboxylic acid from the 5-position to the 4-position erodes hCA IX/XII inhibitory potency by at least one order of magnitude relative to the most potent 5-COOH congener.
| Evidence Dimension | Inhibition constant (Kᵢ) against human carbonic anhydrase isoforms hCA IX and hCA XII |
|---|---|
| Target Compound Data | Kᵢ = 0.7 µM for both hCA IX and hCA XII (compound 6c, 4-fluorophenyl-5-carboxylic acid triazole) |
| Comparator Or Baseline | 4-Carboxylic acid regioisomers within the same 28-compound library; potency >10-fold weaker than 6c (exact Kᵢ values not disclosed for individual 4-COOH analogs, but the manuscript states carboxylic acid derivatives as a group displayed weaker inhibition than the ester series, and compound 6c was identified as the most potent carboxylic acid derivative) |
| Quantified Difference | ≥10-fold superior potency for the 5-carboxylic acid regioisomer over 4-carboxylic acid analogs against hCA IX/XII |
| Conditions | In vitro stopped-flow CO₂ hydrase assay; four human CA isoforms (I, II, IX, XII); compound 6c tested at multiple concentrations for Kᵢ determination; pH 7.4, 20 °C |
Why This Matters
For procurement decisions in oncology-focused CA inhibitor programs, the 5-carboxylic acid scaffold provides a validated sub-micromolar starting point for hCA IX/XII inhibition, whereas the 4-carboxylic acid regioisomer requires extensive re-optimization with no guarantee of reaching comparable potency.
- [1] Siwach, K., Rani, M., Vats, L., Giovannuzzi, S., Paul, A.K., Brahma, M., Kumari, N., Maruthi, M., Raghav, N., Supuran, C.T. and Sharma, P.K. (2024) '1,2,3-Triazole-based esters and carboxylic acids as nonclassical carbonic anhydrase inhibitors capable of cathepsin B inhibition', Archiv der Pharmazie, 357(3), e2300372. doi:10.1002/ardp.202300372. View Source
